molecular formula C15H14ClN3O4S B1204639 Lilly 99638

Lilly 99638

Cat. No. B1204639
M. Wt: 367.8 g/mol
InChI Key: QYIYFLOTGYLRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.

Scientific Research Applications

Publishing Practices in Pharmaceutical Research
Eli Lilly and Company, known as Lilly, has been proactive in establishing transparent publishing practices for research, especially regarding their own drug developments. They emphasize the importance of disclosing all research results, favorable or unfavorable, in an accurate and balanced manner. This approach is crucial in scientific research to maintain the integrity and reliability of findings (Dowsett, Van Campen, & Bednar, 2010).

Innovations in Drug Discovery
Lilly Research Laboratories have been involved in advancing drug discovery methods. They employ a blend of classic phenotypic and target-directed strategies, which has shown potential in enhancing the success rate of discovering first-in-class drugs. This approach indicates a significant contribution to the field of pharmaceutical research and drug development (Lee et al., 2012).

Academia-Industry Partnerships
The Lilly Research Award Program (LRAP) exemplifies successful academia-industry partnerships. It facilitates collaboration between academic researchers and Lilly scientists on novel, impactful projects in areas like innovative continuous flow chemistry. This model has been beneficial for advancing shared research goals and knowledge exchange (Mateos, 2019).

Global Research and Development Efforts
Lilly has been instrumental in global research and development, conducting clinical trials and maintaining research facilities in various countries. Their efforts have led to breakthroughs in modern medicine, such as the development of the world's first antibiotic and the first human insulin (Byrd & Dorsey, 2002).

Collaborative Models in Drug Discovery
Lilly Research Laboratories have hosted symposiums exploring new business models for research and development. These discussions focus on evolving dynamics between academia, industry, and funders, aiming to bring innovation to the drug discovery sector (Macdonald et al., 2013).

properties

Product Name

Lilly 99638

Molecular Formula

C15H14ClN3O4S

Molecular Weight

367.8 g/mol

IUPAC Name

7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)

InChI Key

QYIYFLOTGYLRGG-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl

synonyms

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro-8-oxo-, (6R-(6alpha,7beta(R*)))-
Ceclor
Cefaclor
Cefaclor Anhydrous
Cefaclor Monohydrate
Keclor
Lilly 99638
S 6472
S-6472
S6472

Origin of Product

United States

Synthesis routes and methods

Procedure details

The resultant crude protected Cefaclor mixture is worked up by treating with a mixture of 13.5 ml ice-water and 2.0 ml concentrated HCl and stirred for 25 minutes while cooling with ice. The aqueous phase is separated off and the organic phase is back-extracted with 1.25 ml ice-water. The combined aqueous phases are mixed with 30 ml dimethylformamide, and the resulting suspension is cooled to 15° C., filtered and the solid washed with 8 ml dimethylformamide, which are added to the filtrate. The final solution is treated slowly with concentrated aqueous ammonia to bring the pH to 6.8. The cristalline suspension is stirred at 20° C. for 1 hour, filtered and the crystals washed with 16 ml acetone. After drying, 5.86 g of the title compound were obtained as dimethylformamide solvate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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